molecular formula C10H20NO7P B7798024 Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 90548-94-0

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B7798024
CAS RN: 90548-94-0
M. Wt: 297.24 g/mol
InChI Key: LJHAPRKTPAREGO-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a useful research compound. Its molecular formula is C10H20NO7P and its molecular weight is 297.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Related Compounds : Research by Baš et al. (2001) involved synthesizing a related compound, Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, and exploring its reactions with various amines and nucleophiles, leading to products like fused pyridones and pyrimidones [Baš et al., 2001].

  • Formation of Didehydroamino Acid Esters : Schmidt et al. (1992) investigated the rearrangement of didehydroamino acid derivatives, using similar tert-butoxycarbonyl protected compounds. They achieved diastereoselective formation of Z-didehydroamino acid ester derivatives under various catalytic conditions [Schmidt et al., 1992].

  • Quantitative Analysis of tert-Butyloxycarbonyl Group : Ehrlich-Rogozinski (1974) developed a method for quantitatively cleaving and determining the tert-butyloxycarbonyl group in N-blocked amino acids and peptides, a group relevant to Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate [Ehrlich-Rogozinski, 1974].

  • Structural Characterization of Peptides : Ejsmont et al. (2007) conducted structural characterization of tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, a compound structurally related to Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, using X-ray diffraction and DFT calculations [Ejsmont et al., 2007].

  • Synthesis and Polymerization of Amino Acid-Derived Acetylenes : Gao et al. (2003) studied the synthesis and polymerization of amino acid-derived acetylene monomers, including tert-butoxycarbonyl protected compounds, and analyzed the properties of the formed polymers [Gao et al., 2003].

  • Applications in Peptide Synthesis : Research by Swaroop et al. (2014) included synthesizing isomers of a key amino acid fragment using tert-butoxycarbonyl protection, relevant for the synthesis of complex compounds like microsporin B [Swaroop et al., 2014].

  • Isotopomer Synthesis : Bazewicz et al. (2011) successfully synthesized isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, highlighting the importance of solvent choice in isotopic enrichment, a process potentially applicable to similar tert-butoxycarbonyl compounds [Bazewicz et al., 2011].

properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHAPRKTPAREGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327936, DTXSID90920329
Record name Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

CAS RN

89524-98-1, 90548-94-0
Record name Methyl [(tert-butoxycarbonyl)amino](dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl {[tert-butoxy(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Boc-alpha-phosphonoglycine trimethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Brahmachari - Organophosphorus Chemistry, 2016 - books.google.com
The chemistry of organophosphorus compounds is rich enough, and such chemical entities occupy a significant position among the plethora of organic compounds as far as their …
Number of citations: 9 books.google.com
J Riedel - 2019 - search.proquest.com
Cyclic peptides have been recognized for their potential to mimic protein-protein interactions. Traditionally, cyclizations are carried out at high dilution to suppress competitive …
Number of citations: 4 search.proquest.com
A Baron, J Martinez, F Lamaty - Tetrahedron Letters, 2010 - Elsevier
The ball-milling technique was used under solvent-free conditions to perform a Horner–Wadsworth–Emmons reaction in the presence of a mild carbonate base. Starting from a …
Number of citations: 48 www.sciencedirect.com

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